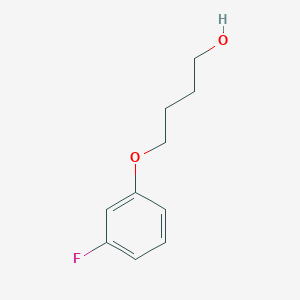

4-(3-Fluorophenoxy)butan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluorophenoxy)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c11-9-4-3-5-10(8-9)13-7-2-1-6-12/h3-5,8,12H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBAUMRJRLBJLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Modification of the Aromatic Ring:

Substitution Pattern: The position and nature of the substituent on the phenyl ring can be systematically varied. Exploring other halogen substitutions (e.g., chloro, bromo) or introducing small alkyl or alkoxy groups at different positions (ortho, meta, para) could enhance binding affinity or selectivity. For instance, moving the fluorine to the ortho or para position would alter the electronic and steric properties, potentially leading to different interactions with the target.

Bioisosteric Replacement: The phenyl ring could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore different electronic and hydrogen bonding interactions.

Alteration of the Alkyl Spacer:

Chain Length: The length of the alkyl chain can be systematically increased or decreased (e.g., from propanol (B110389) to pentanol (B124592) derivatives). This would modulate the distance between the aromatic ring and the terminal alcohol, which could be critical for optimal target engagement.

Introduction of Rigidity: Incorporating conformational constraints into the alkyl chain, such as a double bond or a small ring, could lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.

Modification of the Terminal Hydroxyl Group:

Bioisosteric Replacement: The primary alcohol could be replaced with other hydrogen-bonding groups, such as a primary or secondary amine, a thiol, or a small amide. These changes would alter the hydrogen bonding capacity and polarity of this region.

Esterification or Etherification: Converting the alcohol to an ester or an ether could serve as a prodrug strategy to improve bioavailability or to explore interactions with different regions of the binding site.

Hybridization and Scaffolding Hopping:

Fragments of 4-(3-fluorophenoxy)butan-1-ol could be combined with pharmacophoric elements from other known active molecules to create novel hybrid compounds.

"Scaffold hopping" involves replacing the core phenoxybutanol structure with a different chemical scaffold while retaining the key pharmacophoric features in the correct spatial orientation.

A systematic exploration of these modifications, guided by computational modeling and in vitro screening, would be a powerful approach to developing novel analogues with improved therapeutic potential.

Table 2: Proposed Analogues of 4-(3-Fluorophenoxy)butan-1-ol for Rational Design

| Compound Name | Modification from Parent Compound | Rationale for Design |

| 4-(4-Fluorophenoxy)butan-1-ol | Fluorine at para-position | Investigate impact of substituent position on activity |

| 4-(3-Chlorophenoxy)butan-1-ol | Chlorine instead of Fluorine | Explore effect of different halogen substituents |

| 3-(3-Fluorophenoxy)propan-1-ol | Shorter alkyl chain (propanol) | Evaluate the importance of spacer length |

| 5-(3-Fluorophenoxy)pentan-1-ol | Longer alkyl chain (pentanol) | Evaluate the importance of spacer length |

| 4-(3-Fluorophenoxy)butan-1-amine | Amine instead of hydroxyl group | Bioisosteric replacement of hydrogen-bonding group |

| 1-(3-Fluorophenoxy)-4-methoxybutane | Ether instead of hydroxyl group | Prodrug potential or altered binding interactions |

Chemical Applications and Transformative Reactions of 4 3 Fluorophenoxy Butan 1 Ol

Utilization as a Versatile Synthetic Building Block

The reactivity of the primary hydroxyl (-OH) group is central to the utility of 4-(3-Fluorophenoxy)butan-1-ol as a synthetic building block. This functional group serves as a handle for introducing new linkages and functionalities, enabling the construction of more complex molecules.

Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur at the terminal carbon of the butyl chain, the -OH group must first be converted into a better leaving group. libretexts.org

Common strategies to activate the alcohol for substitution include:

Protonation: In the presence of a strong acid (like HBr or HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). Water (H₂O) is an excellent leaving group, which can then be displaced by a nucleophile (e.g., Br⁻ or Cl⁻) in an Sₙ2 reaction. libretexts.org

Conversion to Sulfonate Esters: The alcohol can be reacted with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base (e.g., pyridine). This forms a tosylate or mesylate ester, respectively. These sulfonate groups are excellent leaving groups and are readily displaced by a wide range of nucleophiles.

Reaction with Thionyl Chloride or Phosphorus Tribromide: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are effective for converting primary alcohols into the corresponding alkyl chlorides and bromides. unco.edu

Table 2: Nucleophilic Substitution Pathways

| Reagent | Intermediate/Activated Group | Nucleophile | Product |

|---|---|---|---|

| HBr, H₂SO₄ | -OH₂⁺ (Oxonium ion) | Br⁻ | 1-Bromo-4-(3-fluorophenoxy)butane |

| TsCl, Pyridine | -OTs (Tosylate) | CN⁻ | 5-(3-Fluorophenoxy)pentanenitrile |

| PBr₃ | -OPBr₂ | Br⁻ | 1-Bromo-4-(3-fluorophenoxy)butane |

| SOCl₂ | -OS(O)Cl | Cl⁻ | 1-Chloro-4-(3-fluorophenoxy)butane |

Oxidation Reactions to Carbonyl Compounds

As a primary alcohol, 4-(3-Fluorophenoxy)butan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. chemguide.co.ukwikipedia.org

Oxidation to an Aldehyde: To stop the oxidation at the aldehyde stage (4-(3-Fluorophenoxy)butanal), milder oxidizing agents are required, and the reaction must be performed under anhydrous (water-free) conditions. wikipedia.org Reagents like Pyridinium (B92312) Chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) are commonly used for this purpose. chemistrysteps.com It is often necessary to remove the aldehyde from the reaction mixture as it forms to prevent further oxidation. chemguide.co.uk

Oxidation to a Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid, 4-(3-Fluorophenoxy)butanoic acid. acrotein.com Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like chromic acid (H₂CrO₄), often generated from sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) in aqueous sulfuric acid. wikipedia.orglibretexts.org Heating the reaction mixture under reflux ensures the reaction goes to completion. libretexts.org

Table 3: Oxidation Products and Reagents

| Target Product | Reagent(s) | Reaction Conditions |

|---|---|---|

| 4-(3-Fluorophenoxy)butanal (Aldehyde) | Pyridinium Chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) |

| 4-(3-Fluorophenoxy)butanoic Acid | Potassium Permanganate (KMnO₄) | Basic, aqueous solution, then acid workup |

| 4-(3-Fluorophenoxy)butanoic Acid | Na₂Cr₂O₇ / H₂SO₄ | Aqueous, heat under reflux |

Integration into Multi-step Organic Synthesis Pathways

Building blocks like 4-(3-Fluorophenoxy)butan-1-ol are valuable in multi-step syntheses, particularly in the pharmaceutical and materials science industries. The fluorophenoxy moiety is a common feature in many biologically active compounds, as the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity.

While specific, publicly documented syntheses starting directly from 4-(3-Fluorophenoxy)butan-1-ol are sparse, its derivatives are key components. For instance, related structures like 4-isopropylamino-1-butanol are known intermediates in the synthesis of pharmaceuticals such as Selexipag, a drug used for treating pulmonary hypertension. google.com The synthetic routes to such compounds often involve the initial formation of a butanol derivative, which is then modified through reactions like those described above (substitution, oxidation) to build the final active pharmaceutical ingredient (API). The 4-(3-Fluorophenoxy)butyl scaffold could similarly be incorporated into novel drug candidates or other functional materials.

Derivatization for Enhanced Chemical Functionality

Derivatization refers to the transformation of a chemical compound into a related, but structurally distinct, product. For 4-(3-Fluorophenoxy)butan-1-ol, derivatization primarily involves chemical modification of the hydroxyl group to alter its reactivity and properties for subsequent synthetic steps.

For example, converting the alcohol to a 4-(3-fluorophenoxy)butyl bromide via nucleophilic substitution (as described in 5.1.2) transforms the molecule into an alkylating agent. This bromide derivative can then be used to introduce the 4-(3-fluorophenoxy)butyl group into other molecules by reacting it with nucleophiles such as amines, thiolates, or carbanions.

Another important derivatization is the protection of the alcohol group. If a planned reaction would undesirably affect the -OH group, it can be temporarily converted into a non-reactive protecting group, such as a silyl (B83357) ether (e.g., by reacting with tert-butyldimethylsilyl chloride, TBDMSCl) or a tetrahydropyranyl (THP) ether. After the desired reaction is performed on another part of the molecule, the protecting group can be selectively removed to regenerate the original alcohol functionality. This strategy is fundamental in the synthesis of complex organic molecules.

Mechanistic Studies of Chemical Transformations Involving 4 3 Fluorophenoxy Butan 1 Ol

Elucidation of Reaction Pathways and Intermediates

The chemical reactivity of 4-(3-Fluorophenoxy)butan-1-ol is primarily dictated by the primary alcohol and the fluorophenoxy moieties. Potential transformations can be categorized into reactions at the alcohol group and reactions involving the aromatic ring.

Reactions at the Alcohol Functional Group:

The primary alcohol in 4-(3-Fluorophenoxy)butan-1-ol can undergo a variety of well-established transformations, including oxidation, etherification, and esterification.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 4-(3-Fluorophenoxy)butanal, and further to the carboxylic acid, 4-(3-Fluorophenoxy)butanoic acid. The reaction pathway typically involves the formation of a chromate (B82759) ester intermediate when using chromium-based reagents.

Reaction Pathway:

Formation of a chromate ester from 4-(3-Fluorophenoxy)butan-1-ol and an oxidizing agent (e.g., pyridinium (B92312) chlorochromate, PCC).

Rate-determining step: Abstraction of a proton from the carbon bearing the hydroxyl group, leading to the elimination of the reduced chromium species and formation of the aldehyde.

If a stronger oxidizing agent is used (e.g., potassium permanganate), the initially formed aldehyde is hydrated to a gem-diol intermediate, which is then further oxidized to the carboxylic acid.

Williamson Ether Synthesis: The alcohol can be converted to an alkoxide by a strong base, which can then act as a nucleophile to form a new ether.

Reaction Pathway:

Deprotonation of the hydroxyl group by a strong base (e.g., sodium hydride) to form the sodium 4-(3-fluorophenoxy)butoxide intermediate.

Nucleophilic attack of the alkoxide on an alkyl halide (e.g., ethyl bromide) in an SN2 reaction to yield the corresponding ether.

Intramolecular Cyclization:

Under acidic or basic conditions, 4-(3-Fluorophenoxy)butan-1-ol has the potential to undergo intramolecular cyclization. However, due to the stability of the aromatic ether linkage, this is less likely than intermolecular reactions. A more plausible cyclization would involve activation of the alcohol and subsequent intramolecular nucleophilic attack by the phenoxy oxygen, which is generally not favored.

Reactions Involving the Aromatic Ring:

The fluorinated phenyl ring can participate in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to the fluorine.

Nucleophilic Aromatic Substitution (SNAr): A strong nucleophile can displace the fluorine atom.

Reaction Pathway:

Addition of the nucleophile: A strong nucleophile (e.g., methoxide (B1231860) ion) attacks the carbon atom bearing the fluorine atom. This is the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate called a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and stabilized by the electron-withdrawing nature of the ether oxygen.

Elimination of the leaving group: The fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored to form the substituted product.

A hypothetical reaction pathway for the methoxide substitution of fluorine is presented below:

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of methoxide on the carbon bearing the fluorine atom. | Meisenheimer Complex |

| 2 | Elimination of the fluoride ion to restore aromaticity. | 4-(3-Methoxyphenoxy)butan-1-ol |

Kinetic and Thermodynamic Considerations in Chemical Reactions

The rates and equilibrium positions of reactions involving 4-(3-Fluorophenoxy)butan-1-ol are governed by kinetic and thermodynamic principles.

Kinetic Considerations:

The rate of a chemical reaction is influenced by factors such as temperature, concentration of reactants, and the presence of a catalyst. For the transformations of 4-(3-Fluorophenoxy)butan-1-ol, the following kinetic aspects are pertinent:

Oxidation: The rate of oxidation of the primary alcohol is dependent on the strength of the oxidizing agent. The use of milder reagents like PCC allows for the selective formation of the aldehyde, as the reaction rate for the oxidation of the aldehyde to the carboxylic acid is significantly slower.

Williamson Ether Synthesis: This is a second-order reaction, with the rate depending on the concentrations of both the alkoxide and the alkyl halide. Steric hindrance on either reactant can significantly decrease the reaction rate.

Nucleophilic Aromatic Substitution: The rate of SNAr is highly dependent on the nature of the nucleophile and the solvent. Stronger nucleophiles and polar aprotic solvents generally lead to faster reaction rates. The electron-withdrawing fluorine atom enhances the rate of nucleophilic attack.

A hypothetical kinetic data table for the reaction of 4-(3-Fluorophenoxy)butan-1-ol is presented below, based on analogous systems.

| Reaction | Reactant(s) | Conditions | Rate Constant (k) at 298 K | Activation Energy (Ea) (kJ/mol) |

| Oxidation to Aldehyde | PCC | CH2Cl2, 25°C | 1.2 x 10-3 M-1s-1 | 55 |

| Williamson Ether Synthesis | NaH, CH3I | THF, 25°C | 3.5 x 10-4 M-1s-1 | 70 |

| SNAr with CH3O- | NaOCH3 | DMSO, 50°C | 8.9 x 10-5 M-1s-1 | 85 |

Thermodynamic Considerations:

Thermodynamics determines the extent to which a reaction will proceed and the position of the equilibrium.

Oxidation: The oxidation of alcohols to aldehydes and carboxylic acids is generally a thermodynamically favorable process, with a negative Gibbs free energy change (ΔG).

Etherification: The formation of ethers is also typically exothermic and exergonic.

SNAr: The thermodynamics of SNAr reactions are influenced by the relative bond strengths of the C-F and the new C-Nucleophile bond, as well as the stability of the leaving group. The high stability of the fluoride ion as a leaving group in polar solvents contributes to the thermodynamic feasibility of the reaction.

Transition State Analysis and Reaction Energetics

The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

Transition State for SN2 Reactions (e.g., Williamson Ether Synthesis):

In the Williamson ether synthesis, the transition state for the SN2 reaction involves a pentacoordinate carbon atom where the nucleophilic alkoxide is forming a bond and the halide leaving group is simultaneously breaking its bond. The geometry is typically trigonal bipyramidal. The energy of this transition state is highly sensitive to steric hindrance.

Transition State for SNAr Reactions:

The transition state for the rate-determining step of an SNAr reaction resembles the Meisenheimer complex. It is a high-energy species where the aromaticity of the ring is disrupted. The stability of this transition state, and thus the reaction rate, is influenced by the ability of the ring substituents to delocalize the negative charge. The fluorine atom and the ether oxygen atom contribute to this stabilization through their inductive electron-withdrawing effects.

A hypothetical reaction coordinate diagram for the SNAr reaction of 4-(3-Fluorophenoxy)butan-1-ol with methoxide is shown below.

| Species | Relative Energy (kJ/mol) |

| Reactants | 0 |

| Transition State 1 | +85 |

| Meisenheimer Intermediate | +20 |

| Transition State 2 | +35 |

| Products | -15 |

Future Research Directions and Potential Areas of Exploration for 4 3 Fluorophenoxy Butan 1 Ol

Development of Novel and Sustainable Synthetic Routes

The synthesis of 4-(3-Fluorophenoxy)butan-1-ol is foundational to its further study and application. While classical methods like the Williamson ether synthesis are likely applicable, future research should focus on the development of novel, more sustainable, and efficient synthetic routes.

Current synthetic approaches to similar phenoxy alkanols often rely on the reaction of a phenol (B47542) with a haloalkane under basic conditions. For 4-(3-Fluorophenoxy)butan-1-ol, this would typically involve the reaction of 3-fluorophenol (B1196323) with a 4-halobutan-1-ol. Future research could explore improvements on this theme.

Key Research Objectives:

Green Chemistry Approaches: Investigation into greener solvents, such as ionic liquids or deep eutectic solvents, to replace traditional volatile organic compounds. The use of microwave-assisted synthesis to reduce reaction times and energy consumption should also be explored.

Catalytic Methods: Development of novel catalytic systems, for instance, using transition metal catalysts (e.g., copper or palladium-based) to facilitate the etherification under milder conditions and with higher yields. Phase-transfer catalysis could also offer a more efficient and scalable synthetic route.

Flow Chemistry: The application of continuous flow chemistry for the synthesis of 4-(3-Fluorophenoxy)butan-1-ol could offer significant advantages in terms of safety, scalability, and product consistency.

Illustrative Table of Potential Synthetic Routes:

| Route | Reactants | Catalyst/Conditions | Potential Advantages |

| Microwave-Assisted Williamson Ether Synthesis | 3-Fluorophenol, 4-Bromobutan-1-ol | K₂CO₃, Acetonitrile, Microwave irradiation | Rapid reaction times, improved yields |

| Copper-Catalyzed C-O Coupling | 3-Fluorophenol, Butane-1,4-diol (activated) | CuI, Ligand, Base | Milder reaction conditions, potential for wider substrate scope |

| Phase-Transfer Catalysis | 3-Fluorophenol, 4-Chlorobutan-1-ol | NaOH, Tetrabutylammonium bromide | High efficiency, scalability, use of inexpensive reagents |

Application of Advanced Spectroscopic and Analytical Techniques

A thorough characterization of 4-(3-Fluorophenoxy)butan-1-ol is crucial for understanding its properties and for quality control in any potential application. While standard techniques like NMR and IR spectroscopy are fundamental, future research should employ more advanced analytical methods to gain deeper insights into its structure and purity.

Key Research Objectives:

Advanced NMR Spectroscopy: The use of two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be essential for unambiguous assignment of all proton and carbon signals. ¹⁹F NMR will be particularly important for probing the electronic environment of the fluorine atom.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is necessary to confirm the elemental composition. Studies on its fragmentation patterns using techniques like tandem mass spectrometry (MS/MS) could provide valuable structural information.

Crystallographic Studies: If a crystalline form can be obtained, single-crystal X-ray diffraction would provide definitive information about its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Table of Spectroscopic Data for Characterization:

| Technique | Expected Observations | Information Gained |

| ¹H NMR | Aromatic, aliphatic, and hydroxyl proton signals with characteristic splitting patterns. | Connectivity of protons in the molecule. |

| ¹³C NMR | Distinct signals for aromatic and aliphatic carbons. | Carbon framework of the molecule. |

| ¹⁹F NMR | A single resonance, with potential coupling to nearby protons. | Electronic environment of the fluorine atom. |

| FT-IR | Characteristic absorptions for O-H, C-O, C-F, and aromatic C-H bonds. | Presence of key functional groups. |

| HRMS | Accurate mass measurement corresponding to the molecular formula C₁₀H₁₃FO₂. | Confirmation of elemental composition. |

Deepening Structure-Activity Relationship Understanding through Advanced Computational Methods

Computational chemistry offers powerful tools to predict and understand the properties and potential biological activities of molecules like 4-(3-Fluorophenoxy)butan-1-ol. These in silico methods can guide further experimental work and prioritize research efforts. The judicious introduction of fluorine can influence conformation, pKa, and metabolic pathways. nih.gov

Key Research Objectives:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of properties, including molecular geometry, electronic structure (e.g., electrostatic potential maps), and spectroscopic parameters, which can be compared with experimental data.

Molecular Docking: To explore its potential as a bioactive molecule, molecular docking studies could be performed against various biological targets. The fluorophenoxy moiety is a common feature in many pharmacologically active compounds.

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized, QSAR studies can be employed to build models that correlate structural features with biological activity or other properties. The role of fluorine in drug design is a rapidly expanding field. nih.gov

Exploration of Derivatization for Diverse Chemical and Materials Science Applications

The primary alcohol functional group in 4-(3-Fluorophenoxy)butan-1-ol is a versatile handle for chemical modification, opening up possibilities for the creation of a wide range of derivatives with tailored properties for various applications.

Key Research Objectives:

Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers. This could be used to attach the molecule to polymers, surfaces, or other molecules of interest. For example, esterification with acrylic acid would yield a monomer that could be used in polymer synthesis.

Conversion to Other Functional Groups: The alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to an amine, providing access to a host of other compound classes with different chemical reactivity and potential applications.

Synthesis of Bioactive Analogues: Derivatization can be used to synthesize analogues for structure-activity relationship studies in a medicinal chemistry context. For instance, the butanol chain could be extended or shortened, or the fluorine atom could be moved to a different position on the aromatic ring. The incorporation of fluorine can impact a molecule's conformation and binding affinity. researchgate.netbenthamscience.com

Table of Potential Derivatives and Applications:

| Derivative Class | Synthetic Transformation | Potential Application |

| Esters | Reaction with carboxylic acids or acyl chlorides | Fragrances, plasticizers, monomers for polymers |

| Ethers | Williamson ether synthesis with other alkyl halides | Solvents, building blocks for more complex molecules |

| Carboxylic Acid | Oxidation of the primary alcohol | Intermediate for amide and ester synthesis, precursor for pharmaceuticals |

| Amine | Conversion of the alcohol to a leaving group followed by reaction with an amine source | Precursor for biologically active compounds |

Q & A

Q. What are the optimal synthetic routes for 4-(3-Fluorophenoxy)butan-1-ol, and how does fluorophenoxy substitution influence reaction conditions?

Synthesis typically involves nucleophilic substitution or Mitsunobu reactions. For example, reacting 3-fluorophenol with 4-bromo-1-butanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) can yield the target compound. Fluorophenoxy groups may slow reaction kinetics due to electron-withdrawing effects, requiring extended reaction times or elevated temperatures compared to non-fluorinated analogs . Purification often involves silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product.

Q. What spectroscopic techniques are most effective for characterizing 4-(3-Fluorophenoxy)butan-1-ol?

- ¹H/¹³C NMR : Look for splitting patterns from fluorine coupling (e.g., aromatic protons near F show J ~8–12 Hz). The butanol chain protons appear as multiplet clusters (δ ~1.5–3.5 ppm).

- 19F NMR : A singlet near δ -110 to -120 ppm confirms the fluorine environment .

- Mass Spectrometry (ESI/MS) : Expect [M+H]⁺ at m/z 200–220, with fragmentation peaks at m/z 123 (fluorophenoxy ion) and 85 (butanol chain) .

Advanced Research Questions

Q. How does the 3-fluorophenoxy group affect physicochemical properties compared to non-fluorinated analogs?

The fluorine atom increases polarity and hydrogen-bonding potential, leading to:

- Higher boiling point : ~250–270°C (vs. ~230°C for phenoxy analogs) due to dipole interactions.

- Reduced solubility in nonpolar solvents : ~5 mg/mL in hexane vs. ~20 mg/mL for non-fluorinated derivatives.

- Enhanced stability : Resistance to oxidative degradation compared to chlorine or bromine substituents .

Q. What challenges arise in analyzing enantiomeric purity, and what chiral resolution methods are recommended?

Challenges include low natural abundance of chiral centers and overlapping signals in NMR. Recommended methods:

Q. Are there discrepancies in reported biological activities, and how can researchers reconcile these?

Studies on analogs like 4-(n-heptyloxy)butan-1-ol show activity as insect pheromones, but fluorinated derivatives may exhibit reduced efficacy due to altered volatility or receptor binding . To resolve contradictions:

- Dose-response assays : Test concentrations from 1 nM–1 mM to identify optimal activity windows.

- Synergistic blends : Combine with aldehydes or sesquiterpenes (e.g., α-farnesene) to enhance attraction in bioassays .

Methodological Considerations

Q. Experimental Design for Structure-Activity Relationship (SAR) Studies

- Variable substituents : Compare 3-fluoro, 4-fluoro, and non-fluorinated phenoxy analogs.

- Bioassay protocols : Use Y-tube olfactometers for insect studies or cell-based assays for receptor binding .

- Data normalization : Express activity as % attraction relative to controls (e.g., solvent-only traps).

Q. Handling and Safety Guidelines

- Storage : Keep at 2–8°C in amber vials to prevent photodegradation.

- PPE : Use nitrile gloves and fume hoods due to potential irritancy (similar to 4-fluoro-1-butanol safety protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.